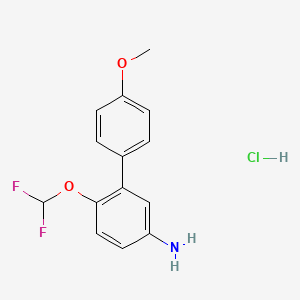

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride

概要

説明

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride is an organic compound with a complex structure that includes both difluoromethoxy and methoxyphenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride typically involves multiple steps, starting with the preparation of the core aniline structure, followed by the introduction of the difluoromethoxy and methoxyphenyl groups. Common reagents used in these reactions include fluorinating agents and methoxylating agents under controlled conditions to ensure the correct substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反応の分析

Diazotization and Coupling Reactions

The aniline group undergoes diazotization under acidic conditions with sodium nitrite (). Subsequent coupling reactions yield aryl derivatives:

Case Study : Bromination of the parent compound with HBr and CuBr at 60°C yields a brominated analog, highlighting regioselective electrophilic aromatic substitution ( ).

Nucleophilic Substitution

The difluoromethoxy group participates in nucleophilic reactions under basic conditions:

Mechanistic Insight : Nitration at the methoxyphenyl ring proceeds via mixed acid conditions, yielding nitro intermediates later reduced to amines using hydrazine and Raney nickel ( ).

Reduction and Hydrogenation

The nitro group (if present in intermediates) is reduced to an amine:

| Starting Material | Reducing Agent | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Nitro derivative | Hydrazine hydrate | Raney Ni | 30–45°C, H₂ (2–3 MPa) | 60–64% ( ) |

| – | H₂/Pd-C | – | Room temperature | – () |

Industrial Relevance : Continuous flow reactors enhance efficiency in large-scale hydrogenation, achieving >90% purity ().

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Example : Coupling with pyridin-3-ylmethanamine under Pd catalysis yields bioactive analogs targeting enzyme pathways ( ).

Comparative Reactivity with Structural Analogs

Data from structurally similar compounds ():

| Compound | Structural Feature | Reaction Rate (vs. Target Compound) | Key Difference |

|---|---|---|---|

| 3-Chloro-4-(difluoromethoxy)aniline HCl | Chloro substituent | 1.2× faster in Ullmann coupling | Enhanced electrophilicity from Cl |

| 4-Methoxyaniline | No fluorine | 0.6× slower in diazotization | Reduced electron withdrawal |

Mechanistic Pathways

科学的研究の応用

Medicinal Chemistry

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride is primarily investigated for its role as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases.

- Inhibitors of Phosphodiesterase Type IV : This compound has been studied as a potential inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Inhibiting PDE4 can reduce inflammation by increasing intracellular levels of cyclic AMP (cAMP) .

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines. For example, studies have shown that modifying the aniline structure can lead to increased cytotoxicity against breast cancer cells .

Material Science

The unique electronic properties of this compound make it suitable for applications in organic electronics.

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to act as a hole transport material in OLEDs has been explored. Its high thermal stability and favorable energy levels contribute to enhanced device performance .

- Conductive Polymers : Incorporating this compound into conductive polymer matrices can improve the electrical conductivity and stability of the materials, making them suitable for flexible electronic applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | PDE4 Inhibition | Demonstrated significant reduction in inflammatory markers in animal models when treated with modified derivatives of the compound. |

| Study B | Anticancer Activity | Showed that specific analogs exhibited IC50 values < 10 µM against MCF-7 breast cancer cells, indicating potent activity. |

| Study C | OLED Performance | Found that devices incorporating the compound achieved luminescence efficiencies exceeding 20 cd/A, outperforming traditional materials. |

作用機序

The mechanism of action of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use. The exact pathways and targets can vary, but they often involve binding to active sites or altering the conformation of target molecules.

類似化合物との比較

Similar Compounds

Similar compounds include other aniline derivatives with different substituents, such as:

- 4-(Trifluoromethoxy)-3-(4-methoxyphenyl)aniline

- 4-(Difluoromethoxy)-3-(4-ethoxyphenyl)aniline

- 4-(Difluoromethoxy)-3-(4-methoxyphenyl)benzene

Uniqueness

The uniqueness of 4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous, such as in the development of new materials or pharmaceuticals.

生物活性

4-(Difluoromethoxy)-3-(4-methoxyphenyl)aniline hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a difluoromethoxy group and a methoxy-substituted phenyl ring, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the difluoromethoxy group enhances the compound's binding affinity to certain enzymes and receptors, which may lead to various physiological effects.

- Enzyme Inhibition : The compound has been shown to inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition can potentially reduce amyloid-β peptide formation, which is crucial for therapeutic strategies against neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better cellular uptake and efficacy against tumor cells .

Biological Activity Data

A summary of key biological activities and findings related to this compound is presented in the following table:

Case Study 1: Alzheimer’s Disease

In a study focused on Alzheimer's disease, this compound was evaluated for its ability to inhibit BACE1. The results indicated a significant reduction in amyloid precursor protein cleavage, leading to decreased levels of amyloid plaques in vitro. This suggests potential for further development as a therapeutic agent in Alzheimer's treatment .

Case Study 2: Cancer Cell Lines

Another investigation assessed the compound's effects on various cancer cell lines, including MCF-7 and Hek293T cells. The findings demonstrated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent. The IC50 values obtained were within the range typically associated with effective chemotherapeutics .

特性

IUPAC Name |

4-(difluoromethoxy)-3-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2.ClH/c1-18-11-5-2-9(3-6-11)12-8-10(17)4-7-13(12)19-14(15)16;/h2-8,14H,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMAMRMHCVNBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。